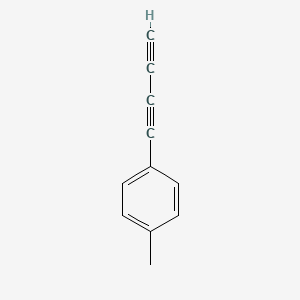
Benzene, 1-(1,3-butadiynyl)-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(1,3-butadiynyl)-4-methyl- is an organic compound characterized by a benzene ring substituted with a 1,3-butadiynyl group and a methyl group. This compound is part of the larger family of conjugated diynes, which are known for their unique molecular structures and reactivity. Conjugated diynes are important building blocks in organic synthesis and have applications in various fields, including materials science and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1,3-butadiynyl)-4-methyl- can be achieved through several methods. One common approach involves the copper-catalyzed cross-coupling reactions between alkynyl halides and alkynyl metal compounds. For instance, the reaction of terminal alkynes with 1,1-dihaloalkenes in the presence of a copper catalyst and an appropriate ligand can yield the desired product . Another method involves the direct reaction of calcium carbide with aryl iodides, which provides a safe and efficient route to unsymmetrical 1,3-butadiynes .
Industrial Production Methods
Industrial production of Benzene, 1-(1,3-butadiynyl)-4-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-(1,3-butadiynyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the 1,3-butadiynyl group to alkenes or alkanes.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.
Major Products
The major products formed from these reactions include diketones, carboxylic acids, alkenes, alkanes, and various substituted benzene derivatives.
Applications De Recherche Scientifique
Benzene, 1-(1,3-butadiynyl)-4-methyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of Benzene, 1-(1,3-butadiynyl)-4-methyl- involves its interaction with molecular targets through its conjugated diyne structure. The compound can participate in various chemical reactions, including cycloaddition and polymerization, which are facilitated by its unique electronic properties. These interactions can modulate biological pathways and influence the activity of enzymes and other proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,3-butadiynyl-: Similar in structure but lacks the methyl group.
1,4-Bis(butadiynyl)benzene: Contains two butadiynyl groups on the benzene ring.
1,3,5-Tris(4-ethynylphenyl)benzene: A more complex structure with multiple ethynyl groups.
Uniqueness
Benzene, 1-(1,3-butadiynyl)-4-methyl- is unique due to the presence of both a 1,3-butadiynyl group and a methyl group on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in organic synthesis and materials science .
Propriétés
Numéro CAS |
348578-58-5 |
|---|---|
Formule moléculaire |
C11H8 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
1-buta-1,3-diynyl-4-methylbenzene |
InChI |
InChI=1S/C11H8/c1-3-4-5-11-8-6-10(2)7-9-11/h1,6-9H,2H3 |
Clé InChI |
YKOWXBXTHFPZKV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C#CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















